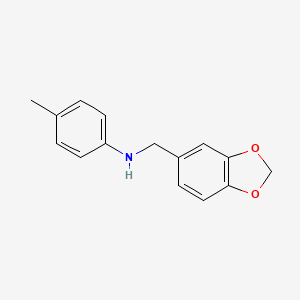

N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENYLUREA” has a similar structure . It has a linear formula of C15H14N2O3 and a molecular weight of 270.29 .

Synthesis Analysis

A compound with a similar structure, “1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles”, was synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The compound “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” has a similar structure . Its molecular weight is 207.2689 .Chemical Reactions Analysis

The compound “1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles” was synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The compound “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” has a similar structure . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A Schiff base derivative with structural similarities to N-(1,3-Benzodioxol-5-ylmethyl)-4-methylaniline has been synthesized and its corrosion inhibition properties were studied. The compound exhibited mixed-type inhibitor characteristics and followed Langmuir adsorption isotherm, highlighting its potential as a corrosion inhibitor for mild steel in acidic environments. Surface analysis techniques such as SEM-EDX and XPS were utilized to confirm its effectiveness, and density functional theory (DFT) alongside molecular dynamic simulations provided insights into the structure-corrosion inhibition efficiency correlation (Yan Ji et al., 2016).

Inorganic-Organic Hybrid Compounds

The use of N-donor molecules to construct isopolymolybdate-based inorganic-organic hybrid compounds has been explored. These compounds exhibit diverse structural features and have been characterized for their electrochemical properties and photocatalytic activities. This approach demonstrates the versatility of N-donor ligands in crafting materials with potential applications in catalysis and environmental remediation (Haiyang Guo et al., 2019).

Antimicrobial and Antifungal Activities

Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and showed significant antibacterial and antifungal properties. These compounds highlight the potential of structurally related analogues, including this compound, in developing new antimicrobial agents (M. Noolvi et al., 2014).

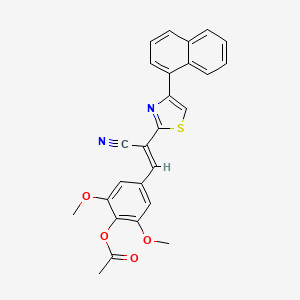

Nonlinear Optical Materials

The synthesis and characterization of organic nonlinear optical materials, specifically focusing on derivatives that show enhanced properties for potential applications in optoelectronics and photonics, have been conducted. Such studies underline the importance of structural modifications in enhancing the nonlinear optical properties of organic compounds (R. Kalaivanan and Krishnamurthy Srinivasan, 2017).

Endothelin Receptor Antagonists

Research into non-benzodioxole-containing endothelin-A receptor antagonists has led to the development of compounds with potent antagonistic activity. This work underscores the potential for molecules like this compound to serve as templates for designing new therapeutic agents targeting cardiovascular diseases (A. Tasker et al., 1997).

Mecanismo De Acción

Target of Action

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, also known as N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline, is a compound that has been evaluated for its antitumor activities . The primary targets of this compound are cancer cell lines such as HeLa, A549, and MCF-7 . These cell lines represent different types of human cancers, and the compound’s interaction with these cells can lead to growth inhibition .

Mode of Action

The compound interacts with its targets by inhibiting their growth . . This means that the compound interferes with the cell cycle, preventing the cells from dividing and growing.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cell growth and division . By inducing apoptosis and causing cell cycle arrest, the compound disrupts these pathways, leading to the inhibition of cell growth . The downstream effects of this disruption include the death of cancer cells and the potential reduction of tumor size .

Result of Action

The result of the compound’s action is the inhibition of growth in certain cancer cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound could be effective in reducing the growth of these cancers.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-2-5-13(6-3-11)16-9-12-4-7-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOJXFLVDPGCJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![1-[2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)ethyl]-3-methylurea](/img/structure/B2754932.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)

![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)

![Ethyl 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2754942.png)